molecular formula C19H14Cl2N6O2S B12146813 N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146813
M. Wt: 461.3 g/mol
InChI Key: UOKRRCRCMDBVNO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, a pyrazine ring, and a triazole ring, all connected through a sulfanyl acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. Common synthetic methods include:

    Formation of the Dichlorophenyl Group: This can be achieved through chlorination of a phenyl ring using reagents like chlorine gas or sulfuryl chloride.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Preparation of the Pyrazine Ring: Pyrazine rings are often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The final step involves coupling these ring systems through a sulfanyl acetamide linkage, often using reagents like thioacetic acid and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Furanones.

    Reduction Products: Amines.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes, such as cell division or protein synthesis, which may explain its observed biological activities.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other compounds that contain similar functional groups or ring systems:

    N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrimidin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains a pyrimidine ring instead of a pyrazine ring.

    N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiazol-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains a thiazole ring instead of a pyrazine ring.

These comparisons highlight the uniqueness of this compound, particularly in terms of its potential biological activities and applications.

Properties

Molecular Formula

C19H14Cl2N6O2S

Molecular Weight

461.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14Cl2N6O2S/c20-12-6-13(21)8-14(7-12)24-17(28)11-30-19-26-25-18(16-9-22-3-4-23-16)27(19)10-15-2-1-5-29-15/h1-9H,10-11H2,(H,24,28)

InChI Key

UOKRRCRCMDBVNO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=NC=CN=C4

Origin of Product

United States

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